O-(2-methoxyphenyl)hydroxylamine
Overview
Description
“O-(2-methoxyphenyl)hydroxylamine” is a chemical compound with the CAS Number: 161146-52-7 . It has a molecular weight of 153.18 . The IUPAC name for this compound is 1-[(aminooxy)methyl]-2-methoxybenzene .
Synthesis Analysis
The synthesis of O-(2-methoxyphenyl)hydroxylamine involves various methods. One such method involves the use of O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the use of choline peroxydisulfate, an oxidizing task-specific ionic liquid, which enables the preparation of N,N-disubstituted hydroxylamines from secondary amines .Molecular Structure Analysis
The molecular structure of O-(2-methoxyphenyl)hydroxylamine can be represented by the formula C8H11NO2 . The InChI key for this compound is OOJGDPODQAPHLV-UHFFFAOYSA-N .Chemical Reactions Analysis
O-(2-methoxyphenyl)hydroxylamine can undergo various chemical reactions. For instance, it can be used in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles . It can also be metabolized by hepatic microsomes of both species mainly to o-aminophenol and a parent carcinogen, o-anisidine .Physical And Chemical Properties Analysis
O-(2-methoxyphenyl)hydroxylamine is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Metabolism and Genotoxicity
O-(2-methoxyphenyl)hydroxylamine is a key metabolite in the human processing of environmental pollutants and bladder carcinogens, such as 2-methoxyaniline (o-anisidine) and 2-methoxynitrobenzene (o-nitroanisole). It's known for its ability to form deoxyguanosine adducts in DNA, contributing to genotoxicity. Human hepatic microsomal enzymes, particularly CYP3A4, 2E1, and 2C, are primarily responsible for its metabolism, which involves conversion to o-anisidine, the parent carcinogen. This metabolism highlights the significance of O-(2-methoxyphenyl)hydroxylamine in the genotoxic pathways of these industrial pollutants (Naiman et al., 2011).
Carcinogenic Mechanisms
Further research on rats demonstrates similar metabolic pathways, where O-(2-methoxyphenyl)hydroxylamine is predominantly metabolized to o-anisidine. This process involves various cytochrome P450 enzymes, with a particular focus on CYP2C. The study suggests a similar genotoxic mechanism for the carcinogenicity of o-anisidine and 2-nitroanisole, derived from adducts generated by O-(2-methoxyphenyl)hydroxylamine with deoxyguanosine in DNA (Naiman et al., 2010).
Interaction with Microsomal Cytochrome P450
O-(2-methoxyphenyl)hydroxylamine's interaction with cytochrome P450 is crucial in understanding its role in the metabolism of environmental pollutants. The formation of DNA adducts following its activation by human hepatic microsomes and its conversion into reactive metabolites underlines its genotoxic potential, suggesting carcinogenic risks for humans as well (Stiborová et al., 2005).
Other Chemical Reactions
Apart from its role in metabolism and genotoxicity, O-(2-methoxyphenyl)hydroxylamine is also involved in various chemical reactions. For instance, its reaction with diphenylphosphinic chloride leads to the formation of O-(diphenylphosphinyl)hydroxylamine, which is important for understanding the chemical structures and reactions of phosphinylhydroxylamines (Harger, 1981, 1982).
Safety And Hazards
Future Directions
O-(2-methoxyphenyl)hydroxylamine has potential applications in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles . It also showcases the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
properties
IUPAC Name |
O-(2-methoxyphenyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-4-2-3-5-7(6)10-8/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXWKXWUNXYUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-methoxyphenyl)hydroxylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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